Oncopore

Overview

Description

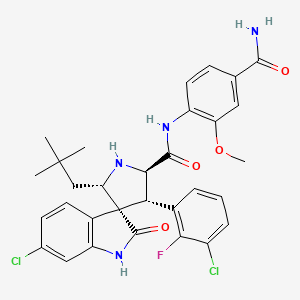

Oncopore, also known as LTX-315, is a short synthetic anticancer peptide and a novel immunotherapeutic agent . It has shown promising anticancer effects, particularly against syngeneic B16 melanomas . LTX-315 has been observed to induce a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the available resources. Generally, the properties of a peptide like this compound would be influenced by factors such as its amino acid sequence, charge, hydrophobicity, and secondary structure .

Scientific Research Applications

Nanopore Sequencing for Genomic Analyses : Nanopore sequencing, especially the MinION sequencer from Oxford Nanopore Technologies, has significantly improved de novo assembly of genomes and enabled exploration of structural variants with high accuracy and resolution. However, it faces challenges in small-variant calling and may need to be coupled with short sequences to mitigate biases inherent in the technology (Magi et al., 2017).

Real-Time DNA Barcoding in Field Settings : Nanopore sequencing has been used effectively for in situ DNA barcoding, demonstrating its capability for rapid biodiversity assessments and conservation efforts. This approach has been applied in remote environments like the Ecuadorian Chocó rainforest for species identification with over 99% accuracy (Pomerantz et al., 2018).

16S Metabarcoding with Nanopore Sequencing : Nanopore sequencing has been utilized for 16S metabarcoding, providing essential insights in environmental science for on-site monitoring. The development of computational pipelines tailored to ONT reads has been crucial in this application (Marino, 2020).

Nanopore Sensing of Folded Proteins : The use of engineered biological nanopores, such as ClyA, has demonstrated potential in detecting and distinguishing large analyte proteins, a process that could be applied in biomedical research and diagnostics (Soskine et al., 2012).

Detection and Study of Cancer Biomarkers : Nanopore technology's ability to detect both genetic and epigenetic alterations offers a cost-efficient and practical approach for diagnosing pre-cancerous stages and early-staged tumors (Vu et al., 2017).

Forensic Analysis with Nanopore Sequencing : Nanopore sequencing has shown promise for forensic analysis, with potential applications in standard DNA sequencing, mitochondrial DNA analysis, and microbial identification for bioterrorism and geolocation (Hall et al., 2020).

Gene Sequencing Applications : Nanopore technology, particularly Oxford Nanopore Technology, has been applied in gene sequencing, including cancer diagnosis, virus detection, and genome assembly, demonstrating its significant impact in life sciences and biomedical research (Lin et al., 2021).

Mechanism of Action

Target of Action

LTX-315, also known as Oncopore, is a synthetic cationic peptide derived from human lactoferrin . The primary targets of LTX-315 are tumor cell membranes and mitochondria . These targets play a crucial role in maintaining the structural integrity and function of the tumor cells .

Mode of Action

LTX-315 interacts electrostatically with anionic components of negatively charged cancer cell membranes . This interaction leads to membrane destabilization, causing the peptide to bind to the tumor cell membranes and subsequently lyse tumor cells . This lysis induces tumor cell necrosis . In addition, LTX-315 disrupts the mitochondrial network, dissipates the mitochondrial inner transmembrane potential, and causes the release of mitochondrial intermembrane proteins into the cytosol .

Biochemical Pathways

The action of LTX-315 triggers a cascade of events that stimulate the immune system . The peptide’s interaction with the tumor cell membranes and mitochondria leads to the release of danger-associated molecular pattern molecules . This release highlights the ability of LTX-315 to induce complete regression and protective immune responses . The peptide’s action results in the maturation of antigen-presenting cells and a subsequent presentation of tumor antigens to T cells . This process creates specific cytotoxic T cells capable of eradicating residual cancer cells .

Pharmacokinetics

The pharmacokinetic properties of LTX-315 are currently under investigation. It is known that ltx-315 is administered intralesionally . This method of administration allows the peptide to directly interact with the tumor cells, inducing cellular lysis and triggering an immune response .

Result of Action

The result of LTX-315’s action is the induction of a systemic immune response against the tumor. The peptide causes an immediate arrest of mitochondrial respiration without any major uncoupling effect . This leads to the disruption of the tumor vasculature and a decrease in tumor burden . LTX-315 has been shown to induce complete regression of B16 melanomas and systemic protective immune responses .

Action Environment

The action of LTX-315 is influenced by the tumor microenvironment. The peptide has a strong interaction with the negatively charged phosphatidylserine, which is abundant in the outer leaflet of cancer cell membranes . This interaction is crucial for the peptide’s anticancer activity . Furthermore, the peptide’s efficacy can be influenced by factors such as the presence of other immune cells and the physical characteristics of the tumor .

Biochemical Analysis

Biochemical Properties

LTX-315 is a synthetic cationic peptide that interacts with lipid membranes due to its cationicity and amphipathicity . It has the potential to adopt an amphipathic helical coil structure . The peptide induces cellular lysis (necrosis) through membrane destabilization, leading to a cascade of events that stimulate the immune system .

Cellular Effects

LTX-315 has shown potent immunomodulatory properties. It induces cellular lysis (necrosis) through membrane destabilization . This leads to the release of danger-associated molecular pattern molecules (DAMPs) such as ATP and HMGB1, together with tumor antigens, into the tumor microenvironment . This induces an inflammatory response and the subsequent production of local inflammatory cytokines, which will initiate the maturation and recruitment of dendritic cells (DCs) into the tumor bed .

Molecular Mechanism

LTX-315 exerts its effects at the molecular level through a lytic mode of action . It preferentially permeabilizes mitochondrial membranes, thereby causing partially BAX/BAK1-regulated, caspase-independent necrosis . This leads to the release of intracellular content consisting of DAMPs such as ATP and HMGB1, together with tumor antigens .

Temporal Effects in Laboratory Settings

The effects of LTX-315 have been observed over time in laboratory settings. For instance, it has been reported that LTX-315 induced a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide

Dosage Effects in Animal Models

In animal models, LTX-315 has shown effect to kill cancer tumors when injected directly into the tumor

Transport and Distribution

LTX-315 may bind to the tumor cell membranes and subsequently lyse tumor cells, thereby inducing tumor cell necrosis

properties

IUPAC Name |

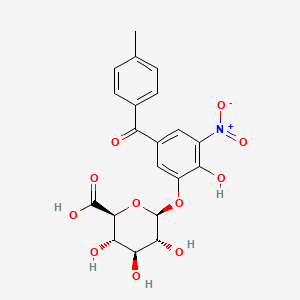

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAKLYWEFZCVIT-TVEKFXMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H106N18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345407-05-7 | |

| Record name | LTX-315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LTX-315 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOTEMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)